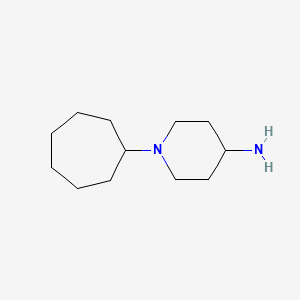![molecular formula C24H21NO4 B12047893 (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-m-tolyl-acetic acid, AldrichCPR](/img/structure/B12047893.png)
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-m-tolyl-acetic acid, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-[(9H-芴-9-基甲氧羰基氨基)]-间甲苯基乙酸, AldrichCPR 是一种以其独特的结构和性质而闻名的化学化合物。它常用于化学和生物学领域的研究和开发。 该化合物是 Sigma-Aldrich 为早期发现研究人员提供的一系列独特化学物质的一部分 .
准备方法
合成路线和反应条件
(R)-[(9H-芴-9-基甲氧羰基氨基)]-间甲苯基乙酸的合成通常涉及使用芴甲氧羰基 (Fmoc) 基团保护氨基酸。在氢氧化钠 (NaOH) 等碱存在下,通过与芴甲氧羰基氯 (Fmoc-Cl) 反应,将 Fmoc 基团引入氨基酸。 然后在特定反应条件下,将受保护的氨基酸与间甲苯基乙酸偶联,得到所需的化合物 .
工业生产方法
该化合物的工业生产方法没有得到充分的记录,因为它主要用于研究环境。一般的方法是使用与实验室规模合成相同的原理进行大规模合成,并对产率和纯度进行优化。
化学反应分析
反应类型
(R)-[(9H-芴-9-基甲氧羰基氨基)]-间甲苯基乙酸可以进行各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 该反应涉及添加氢或去除氧。常见的还原剂包括氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 该反应涉及将一个官能团替换为另一个官能团。常见的试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根离子、氰离子)。
常见试剂和条件
氧化: 酸性或碱性条件下的高锰酸钾 (KMnO4)。
还原: 无水乙醚中的氢化锂铝 (LiAlH4)。
取代: 在催化剂存在下,卤素(例如氯、溴)。
主要产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能产生羧酸,还原可能产生醇,取代可能产生卤代化合物 .
科学研究应用
(R)-[(9H-芴-9-基甲氧羰基氨基)]-间甲苯基乙酸具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构建模块。
生物学: 用于研究酶-底物相互作用和蛋白质-配体结合。
医学: 研究其潜在的治疗应用,如药物开发和递送。
工业: 用于生产特种化学品和材料.
作用机制
(R)-[(9H-芴-9-基甲氧羰基氨基)]-间甲苯基乙酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以作为酶的抑制剂或激活剂,具体取决于其结构和靶标的性质。 Fmoc 基团在合成过程中保护氨基酸方面起着至关重要的作用,可以实现选择性反应 .
相似化合物的比较
类似化合物
- (R)-[(9H-芴-9-基甲氧羰基氨基)]-(3-氟苯基)-乙酸
- (R)-(2-氯苯基)-[(9H-芴-9-基甲氧羰基氨基)]-乙酸
- (R)-2-(9H-芴-9-基甲氧羰基氨基)-4-(4-氟苯基)-丁酸
独特性
(R)-[(9H-芴-9-基甲氧羰基氨基)]-间甲苯基乙酸的独特性在于其特定的结构,其中包括 Fmoc 保护的氨基酸和间甲苯基乙酸部分。 这种组合允许选择性反应和相互作用,使其成为研究和开发中的宝贵工具 .
属性
分子式 |
C24H21NO4 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methylphenyl)acetic acid |
InChI |
InChI=1S/C24H21NO4/c1-15-7-6-8-16(13-15)22(23(26)27)25-24(28)29-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m1/s1 |
InChI 键 |
KOLKKDFRPXLKCC-JOCHJYFZSA-N |
手性 SMILES |
CC1=CC(=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC1=CC(=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



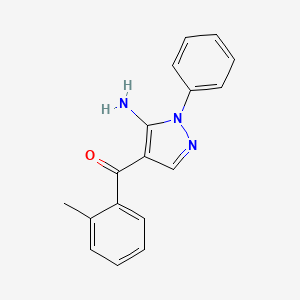
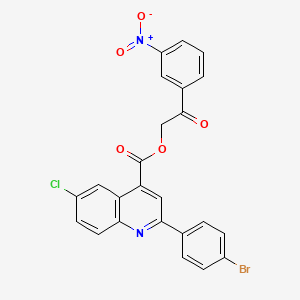
![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)
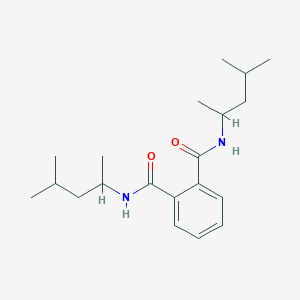
![4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)

![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12047856.png)


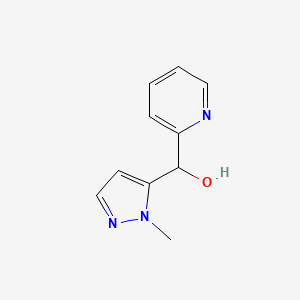

![methyl 4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B12047869.png)
